
3-(Phenylsulfonyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Phenylsulfonyl)pyridine is an organic compound that features a pyridine ring substituted with a phenylsulfonyl group at the 3-position. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity. The presence of both the pyridine and phenylsulfonyl moieties allows for diverse chemical transformations and applications in medicinal, agricultural, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Phenylsulfonyl)pyridine typically involves the sulfonylation of pyridine derivatives. One common method is the electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates. This method employs a redox-neutral dearomatization-rearomatization strategy, which includes a tandem dearomative cycloaddition/hydrogen-evolution electrooxidative C–H sulfonation followed by acid-promoted rearomatization .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic procedures such as the one-pot synthesis of meta-sulfonated pyridines. These methods are designed to be efficient and compatible with large-scale production, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(Phenylsulfonyl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the sulfonyl group or the pyridine ring.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are often employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
3-(Phenylsulfonyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific enzymes or receptors.
Industry: It is utilized in the production of advanced materials, such as polymers and catalysts, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 3-(Phenylsulfonyl)pyridine involves its interaction with various molecular targets. The phenylsulfonyl group can participate in hydrogen bonding and electrostatic interactions, while the pyridine ring can engage in π-π stacking and coordination with metal ions. These interactions enable the compound to modulate the activity of enzymes, receptors, and other biomolecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-(Phenylsulfonyl)thiophene
- 3-(Phenylsulfonyl)benzene
- 3-(Phenylsulfonyl)pyrrole
Uniqueness
3-(Phenylsulfonyl)pyridine is unique due to the presence of the pyridine ring, which imparts distinct electronic properties compared to other similar compounds. The nitrogen atom in the pyridine ring enhances its ability to participate in coordination chemistry and increases its reactivity in various chemical transformations .
Properties
CAS No. |
39574-18-0 |
|---|---|
Molecular Formula |
C11H9NO2S |
Molecular Weight |
219.26 g/mol |
IUPAC Name |
3-(benzenesulfonyl)pyridine |
InChI |
InChI=1S/C11H9NO2S/c13-15(14,10-5-2-1-3-6-10)11-7-4-8-12-9-11/h1-9H |
InChI Key |
NYZBLZYFGKRZOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


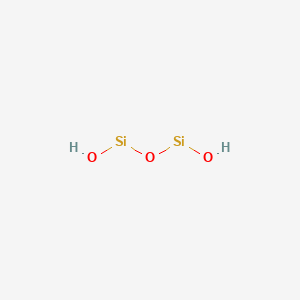
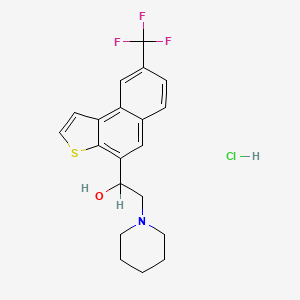
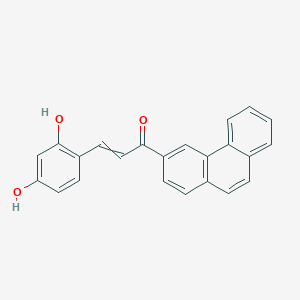
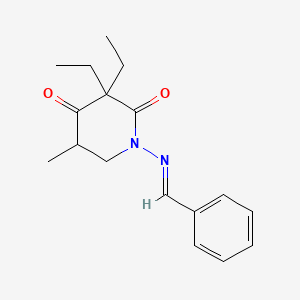
![1-(1,3-Dihydro-2h-pyrrolo[3,4-b]quinolin-2-yl)-2-(4,4,6-trimethyl-5,6-dihydro-4h-1,3-oxazin-2-yl)ethanone](/img/structure/B14669136.png)
![5h-Imidazo[1,2-c][1,3]oxazine](/img/structure/B14669138.png)
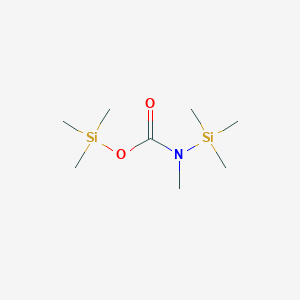
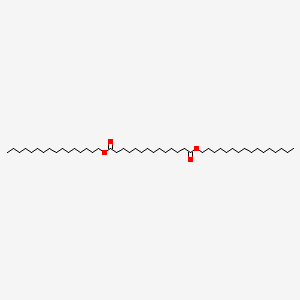
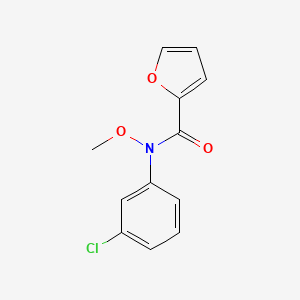
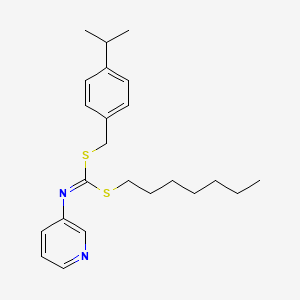
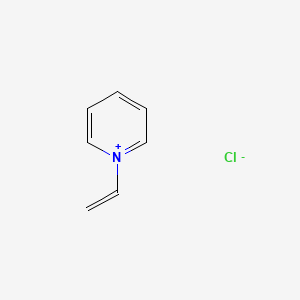
![Methyl 1-[(acetyloxy)methyl]cyclopropanecarboxylate](/img/structure/B14669152.png)
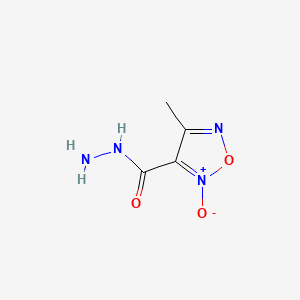
![Methyl 2-bromospiro[cyclopropane-1,9'-fluorene]-2-carboxylate](/img/structure/B14669158.png)
